molecular formula C7H16Cl2N2 B8095643 N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride

Cat. No.: B8095643
M. Wt: 199.12 g/mol
InChI Key: NYWLMWQSRVAENC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a cyclopropyl group and a methyl group attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable azetidine precursor in the presence of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-3-methyl-3-azetidinone, while reduction may produce N-cyclopropyl-3-methyl-3-azetidinol. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-3-methyl-3-azetidinone
  • N-Cyclopropyl-3-methyl-3-azetidinol
  • N-Cyclopropyl-3-methyl-3-azetidine

Uniqueness

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs. Additionally, the presence of both cyclopropyl and methyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-Cyclopropyl-3-methyl-3-azetidinamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the available literature on its biological activity, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_{7}H13_{13}Cl2_{2}N
  • Molecular Weight : 194.09 g/mol

The compound features a cyclopropyl group attached to an azetidine core, which is known to influence its interaction with various biological targets.

Research indicates that this compound acts primarily as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant for treating conditions associated with glutamate dysfunction, such as anxiety and depression . The compound's ability to enhance mGluR2 activity suggests it could play a role in the development of novel therapeutic agents for central nervous system disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective activity against specific nicotinic acetylcholine receptors (nAChRs). The following table summarizes key findings from various assays:

Receptor Type Activity EC50 (nM) Comments
α4β2-nAChRsPartial Agonist30High sensitivity
α3β4*-nAChRsWeak Agonist>1000Minimal activity observed
mGluR2Positive Allosteric Modulator-Enhances receptor signaling

These results indicate that the compound has a preferential interaction with α4β2-nAChRs, which are associated with cognitive functions and mood regulation.

In Vivo Studies

In vivo models have further supported the antidepressant-like effects of this compound. In forced swim tests in mice, this compound demonstrated significant reductions in immobility time, suggesting potential antidepressant properties . This aligns with its pharmacological profile indicating modulation of neurotransmitter systems involved in mood regulation.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Depression Treatment : A study highlighted the efficacy of this compound in reducing depressive behaviors in animal models, suggesting its potential as a candidate for treating major depressive disorder.
  • Cognitive Enhancement : Another investigation noted improvements in cognitive performance associated with nAChR modulation, indicating possible applications in treating cognitive deficits linked to neurodegenerative diseases.

Safety and Toxicology

Safety assessments have shown that while this compound exhibits promising biological activity, further studies are necessary to evaluate its long-term safety profile and potential side effects. Toxicological evaluations indicate that acute toxicity is low; however, chronic exposure studies are warranted to fully understand its safety margins .

Properties

IUPAC Name

N-cyclopropyl-3-methylazetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-7(4-8-5-7)9-6-2-3-6;;/h6,8-9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWLMWQSRVAENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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